molecular formula C10H8BrNO2 B12086707 4-Bromo-2-(oxetan-3-yloxy)benzonitrile

4-Bromo-2-(oxetan-3-yloxy)benzonitrile

Cat. No.: B12086707
M. Wt: 254.08 g/mol
InChI Key: CIVUKOLKAGDDMC-UHFFFAOYSA-N
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Description

4-Bromo-2-(oxetan-3-yloxy)benzonitrile is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and an oxetane ring at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

4-bromo-2-(oxetan-3-yloxy)benzonitrile

InChI

InChI=1S/C10H8BrNO2/c11-8-2-1-7(4-12)10(3-8)14-9-5-13-6-9/h1-3,9H,5-6H2

InChI Key

CIVUKOLKAGDDMC-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(C=CC(=C2)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(oxetan-3-yloxy)benzonitrile typically involves the following steps:

    Bromination: The starting material, 2-(oxetan-3-yloxy)benzonitrile, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process.

Industrial Production Methods

While specific industrial production methods for 4-Bromo-2-(oxetan-3-yloxy)benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to handle the bromination process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(oxetan-3-yloxy)benzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzonitriles.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

4-Bromo-2-(oxetan-3-yloxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Research into its use as a precursor for drug development, particularly in the synthesis of molecules with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(oxetan-3-yloxy)benzonitrile depends on its specific application. In general, its reactivity is influenced by the presence of the bromine atom and the oxetane ring, which can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzonitrile: Lacks the oxetane ring, making it less versatile in certain chemical reactions.

    2-Bromobenzonitrile: Substitution pattern differs, affecting its reactivity and applications.

    4-Iodobenzonitrile: Similar structure but with iodine instead of bromine, leading to different reactivity in coupling reactions.

Biological Activity

4-Bromo-2-(oxetan-3-yloxy)benzonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features, particularly the presence of the oxetane ring and bromine substituent. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Bromo-2-(oxetan-3-yloxy)benzonitrile can be represented as follows:

  • Molecular Formula : C10H8BrNO2
  • IUPAC Name : 4-bromo-2-(oxetan-3-yloxy)benzonitrile
  • Structural Features :
    • A bromine atom at the para position of the benzene ring.
    • An oxetane ring contributing to unique reactivity.
    • A nitrile group providing potential for biological interactions.

The biological activity of 4-Bromo-2-(oxetan-3-yloxy)benzonitrile is believed to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction could be influenced by the electronegative bromine atom and the nitrile group, which can participate in hydrogen bonding and other non-covalent interactions.
  • Cytotoxic Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The oxetane ring may enhance this activity due to its strained nature, which can lead to increased reactivity with biological targets.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the structure of benzonitriles can significantly influence their biological activity. In a comparative study involving derivatives of benzonitriles, it was found that:

  • Bromine Substitution : The presence of a bromine atom at position 4 enhances antimicrobial activity against pathogens such as Pseudomonas mirabilis and Aspergillus niger, with Minimum Inhibitory Concentrations (MIC) reported between 15.62–62.5 μM for related compounds .
  • Oxetane Ring Influence : The oxetane moiety contributes to improved binding affinity to biological targets compared to non-cyclic analogs, suggesting that this structural feature is crucial for enhancing biological efficacy.

Case Studies and Experimental Findings

Several studies have investigated the biological properties of compounds related to 4-Bromo-2-(oxetan-3-yloxy)benzonitrile:

  • Antimicrobial Activity : A study demonstrated that derivatives containing the oxetane ring exhibited significant antimicrobial properties, with some compounds showing MIC values as low as 12.23 μM against M. tuberculosis H37Rv, indicating potential as antitubercular agents .
  • Cytotoxicity Testing : In vitro assays on Vero cell lines showed that certain derivatives were non-toxic at effective concentrations, suggesting a favorable safety profile while retaining antimicrobial potency .
  • Binding Studies : Computational studies indicated that compounds similar to 4-Bromo-2-(oxetan-3-yloxy)benzonitrile bind effectively to ATP synthase, highlighting a plausible mechanism for their observed biological activities .

Comparative Biological Activity Table

Compound NameMIC (μM)Activity TypeReference
4-Bromo-2-(oxetan-3-yloxy)benzonitrileTBDAntimicrobial
3-(2-(3-bromobenzyl)oxy)oxetan-3-yl derivative12.23Antitubercular
5-Amino-2-(oxetan-3-yloxy)benzonitrile31.25Antimicrobial

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